molecular formula C6H12ClNO2 B10795770 Vigabatrin-13C-d2 (hydrochloride)

Vigabatrin-13C-d2 (hydrochloride)

Cat. No.: B10795770
M. Wt: 168.62 g/mol
InChI Key: FBNKOYLPAMUOHS-YSJJXQNZSA-N
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Description

Vigabatrin-13C-d2 (hydrochloride) is a labeled form of Vigabatrin, an antiepileptic agent. This compound is an analog of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. Vigabatrin-13C-d2 (hydrochloride) is used primarily in scientific research as an internal standard for the quantification of Vigabatrin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vigabatrin-13C-d2 (hydrochloride) is synthesized by incorporating stable heavy isotopes of carbon (13C) and deuterium (d2) into the Vigabatrin molecule. The synthetic route involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of these isotopes .

Industrial Production Methods

The industrial production of Vigabatrin-13C-d2 (hydrochloride) involves large-scale synthesis using labeled precursors. The process is carefully controlled to maintain the purity and isotopic labeling of the final product. The compound is then purified and formulated for use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Vigabatrin-13C-d2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Vigabatrin-13C-d2 (hydrochloride) can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Vigabatrin-13C-d2 (hydrochloride) exerts its effects by inhibiting the enzyme GABA transaminase, which is responsible for the catabolism of GABA. By inhibiting this enzyme, Vigabatrin-13C-d2 (hydrochloride) increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This mechanism is particularly useful in the treatment of epilepsy, where increased GABA levels can help to reduce seizure activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vigabatrin-13C-d2 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking of the compound in various research applications .

Biological Activity

Vigabatrin-13C-d2 (hydrochloride) is a deuterated form of vigabatrin, an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T). This compound is primarily utilized in research settings to study GABA metabolism and its implications in neurological disorders, particularly epilepsy. This article delves into the biological activity of Vigabatrin-13C-d2, highlighting its mechanism of action, pharmacokinetics, therapeutic applications, and relevant research findings.

Vigabatrin-13C-d2 functions by inhibiting GABA-T, an enzyme responsible for the degradation of GABA, the principal inhibitory neurotransmitter in the central nervous system. By blocking this enzyme, vigabatrin increases GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission and thereby reducing seizure activity.

  • Inhibition of GABA-T : Vigabatrin acts as a substrate for GABA-T, leading to irreversible inhibition. This results in elevated GABA concentrations, which is crucial for managing conditions characterized by excessive neuronal excitability, such as epilepsy .
  • Selectivity : Studies indicate that Vigabatrin-13C-d2 selectively inhibits rat brain GABA-T over other enzymes like glutamic acid decarboxylase (GAD), demonstrating a significant selectivity factor of 100-fold .

Pharmacokinetics

Understanding the pharmacokinetics of Vigabatrin-13C-d2 is essential for its application in clinical and research settings.

ParameterDetails
Absorption Complete absorption post-oral administration; peak plasma levels at ~1 hour .
Distribution Widely distributed; negligible plasma protein binding .
Metabolism Minimal hepatic metabolism; primarily excreted unchanged via kidneys .
Excretion Approximately 95% excreted unchanged in urine .

Therapeutic Applications

Vigabatrin-13C-d2 has various applications in both clinical and research contexts:

  • Epilepsy Treatment : Used as an adjunct therapy for refractory complex partial seizures and infantile spasms. Clinical studies have shown significant reductions in seizure frequency with vigabatrin treatment compared to placebo .
  • Research Tool : Serves as an internal standard for quantifying vigabatrin levels using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
  • Neuropharmacological Studies : Investigated for its impact on cognitive functions and quality of life in patients with epilepsy. Research indicates that while effective for seizure control, higher doses may impair cognitive performance .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of vigabatrin:

  • A double-blind placebo-controlled trial involving 203 patients demonstrated that those receiving 3 g/day of vigabatrin experienced a statistically significant reduction in seizure frequency compared to those on placebo. The median monthly seizure frequency decreased significantly from baseline values .
  • In animal models, administration of Vigabatrin-13C-d2 at a dose of 1,500 mg/kg was shown to decrease brain GABA-T activity without affecting GAD activity, indicating its targeted action on the desired enzymatic pathway .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

168.62 g/mol

IUPAC Name

4-amino-6,6-dideuterio(613C)hex-5-enoic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/i1+1D2;

InChI Key

FBNKOYLPAMUOHS-YSJJXQNZSA-N

Isomeric SMILES

[2H][13C](=CC(CCC(=O)O)N)[2H].Cl

Canonical SMILES

C=CC(CCC(=O)O)N.Cl

Origin of Product

United States

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